molecular formula C18H27N3O2 B268959 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

Número de catálogo B268959
Peso molecular: 317.4 g/mol
Clave InChI: YOZWSXJXTKZERV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It was first discovered by Cylene Pharmaceuticals in 2008 and has since been extensively studied for its potential in cancer therapy.

Mecanismo De Acción

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in cell signaling, transcription, and metabolism. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of its downstream targets. This results in the inhibition of cell proliferation, induction of apoptosis, and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to have a broad range of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key signaling molecules such as AKT, ERK, and STAT3, leading to the inhibition of cell growth and survival. It also induces the expression of pro-apoptotic proteins such as BAX and caspases, leading to the activation of the apoptotic pathway. In addition, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for CK2, minimizing off-target effects. It has also been shown to have a good safety profile in preclinical and clinical studies. However, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has some limitations as well. It has a relatively short half-life in vivo, requiring frequent dosing. It also has poor solubility in aqueous solutions, limiting its use in some experiments.

Direcciones Futuras

There are several future directions for research on 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide. One direction is to explore its potential in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in different types of cancer and in different stages of cancer progression. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the anticancer effects of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide will provide insights into the biology of CK2 and its role in cancer.

Métodos De Síntesis

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide involves a series of chemical reactions starting from 4-bromo-N,N-diethylbenzamide. The bromine atom is substituted with a cyclohexylamino group, followed by a carbonylation reaction to form the final product. The overall yield of the synthesis is around 30%.

Aplicaciones Científicas De Investigación

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to inhibit the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been tested in various preclinical and clinical studies for its potential in treating different types of cancer, including breast, prostate, pancreatic, and lung cancer.

Propiedades

Nombre del producto

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

Fórmula molecular

C18H27N3O2

Peso molecular

317.4 g/mol

Nombre IUPAC

4-(cyclohexylcarbamoylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C18H27N3O2/c1-3-21(4-2)17(22)14-10-12-16(13-11-14)20-18(23)19-15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H2,19,20,23)

Clave InChI

YOZWSXJXTKZERV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

SMILES canónico

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.